D-Xylose, 5-S-methyl-5-thio-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

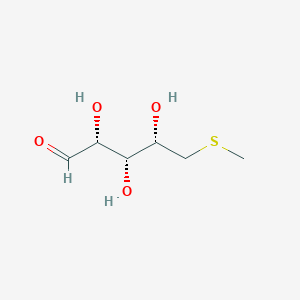

D-Xylose, 5-S-methyl-5-thio- is a useful research compound. Its molecular formula is C6H12O4S and its molecular weight is 180.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality D-Xylose, 5-S-methyl-5-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Xylose, 5-S-methyl-5-thio- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Thionocarbamate Derivatives

One of the notable applications of D-Xylose, 5-S-methyl-5-thio- is its role in synthesizing thionocarbamate derivatives. The derivatization of D-xylose with potassium thiocyanate allows for the creation of a versatile synthetic handle that can be used to develop functional synthetic carbohydrate polymers. This process involves the formation of 1,3-oxazolidine-2-thione (OZT) groups, which exhibit reactivity towards alkyl bromides and can be polymerized with dithiols to yield poly(ester-thioethers) with diverse properties .

Table 1: Polymerization of OZT-Derived Monomers

| Monomer Type | Functional Group | Polymerization Method | Properties |

|---|---|---|---|

| OZT-Diene | Various pendant groups | Photo-initiated thiol–ene polymerization | Tailored mechanical properties |

| Non-functionalized OZT | None | Post-polymerization modification | Reactive sites for further functionalization |

This synthetic versatility allows for the preparation of materials with tailored functionalities suitable for various applications, including biomedical and agricultural uses .

Biochemical Applications

C-Glycosylation Reactions

D-Xylose, 5-S-methyl-5-thio- is also utilized in biocatalytic methodologies for C-glycosylation reactions. The compound serves as a substrate in enzymatic reactions that facilitate the synthesis of C-nucleotide triphosphates from pentose sugars. Such transformations are crucial for developing nucleic acids in synthetic biology applications .

Table 2: Enzymatic Substrates and Yields

| Substrate Type | Yield (%) | Enzyme Used |

|---|---|---|

| D-Xylose 5-phosphate | 90 | Pseudouridine monophosphate C-glycosidase |

| D-Ribose 5-phosphate | 94 | Pseudouridine monophosphate C-glycosidase |

These findings highlight the effectiveness of D-Xylose, 5-S-methyl-5-thio- in facilitating efficient one-pot synthesis methods that are advantageous for genetic engineering and synthetic biology .

Medicinal Chemistry Applications

Antiviral and Anticancer Potential

Research indicates that D-Xylose, 5-S-methyl-5-thio- exhibits potent antiviral properties and may impede cancer progression. The compound has been studied for its ability to modulate viral replication dynamics, making it a candidate for therapeutic development against viral infections and certain cancers .

Case Study: Antiviral Activity

In a study investigating the antiviral effects of various compounds, D-Xylose, 5-S-methyl-5-thio- was shown to significantly reduce viral load in infected cell cultures. This suggests its potential application as an antiviral agent in clinical settings.

Eigenschaften

CAS-Nummer |

53458-58-5 |

|---|---|

Molekularformel |

C6H12O4S |

Molekulargewicht |

180.22 g/mol |

IUPAC-Name |

(2R,3R,4S)-2,3,4-trihydroxy-5-methylsulfanylpentanal |

InChI |

InChI=1S/C6H12O4S/c1-11-3-5(9)6(10)4(8)2-7/h2,4-6,8-10H,3H2,1H3/t4-,5+,6+/m0/s1 |

InChI-Schlüssel |

ACWASDPGAVYCNI-KVQBGUIXSA-N |

SMILES |

CSCC(C(C(C=O)O)O)O |

Isomerische SMILES |

CSC[C@H]([C@@H]([C@H](C=O)O)O)O |

Kanonische SMILES |

CSCC(C(C(C=O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.